tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane intermediate, which is then coupled with a phenoxypropyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and dioxaborolane moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a drug precursor. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can be exploited in drug delivery systems and diagnostic agents .
Industry
In the industrial sector, the compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, which is crucial for its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (3-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate stands out due to its specific combination of functional groups. This unique structure provides distinct reactivity and stability, making it particularly useful in applications requiring selective functionalization and complex molecular architectures .
Properties
Molecular Formula |
C21H34BNO5 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C21H34BNO5/c1-15-10-11-16(22-27-20(5,6)21(7,8)28-22)14-17(15)25-13-9-12-23-18(24)26-19(2,3)4/h10-11,14H,9,12-13H2,1-8H3,(H,23,24) |
InChI Key |
ZDAMQDFPGAVKOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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